1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[1-methyl-
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Overview
Description
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- typically involves the following steps:
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting the replication of viruses and bacteria . Additionally, the compound can interact with metal ions, forming complexes that exhibit catalytic activity in various biochemical pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer drug used in chemotherapy.
The uniqueness of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- lies in its specific structure, which provides distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
CAS No. |
142206-40-4 |
---|---|
Molecular Formula |
C19H20N4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)propyl]benzimidazole |
InChI |
InChI=1S/C19H20N4/c1-22-16-10-5-3-8-14(16)20-18(22)12-7-13-19-21-15-9-4-6-11-17(15)23(19)2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
PAAOHXDKNMOZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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